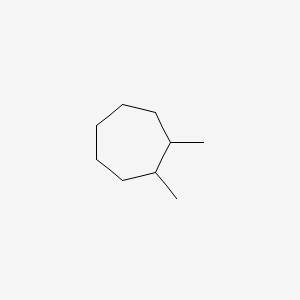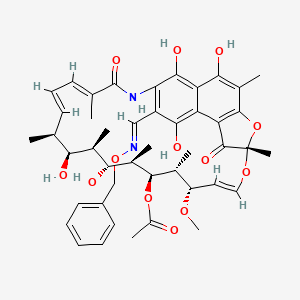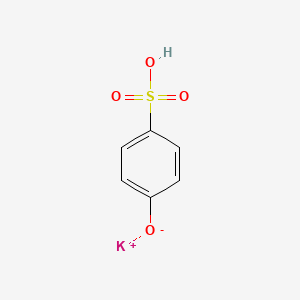
Basic Violet 28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Violet 28, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various applications due to its intense violet color. This compound is primarily used as a biological stain, a textile dye, and an antiseptic. Its chemical structure consists of a central carbon atom bonded to three phenyl groups, each substituted with dimethylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Basic Violet 28 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds via the formation of a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture to around 100°C and maintaining an acidic environment to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of Basic Violet 28 involves large-scale batch processes. The raw materials, dimethylaniline and formaldehyde, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then subjected to oxidation using an oxidizing agent such as manganese dioxide or lead dioxide. The resulting dye is purified through filtration and recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Basic Violet 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color and properties.
Reduction: Reduction of Basic Violet 28 can lead to the formation of leuco derivatives, which are colorless or pale-colored.
Substitution: The dye can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used to reduce Basic Violet 28.
Substitution: Substitution reactions often require specific reagents depending on the desired functional group replacement. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidation products may include various quinonoid structures.
Reduction: Leuco derivatives are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
Basic Violet 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: The dye is extensively used in microbiology for Gram staining, which differentiates bacterial species based on their cell wall composition.
Medicine: Basic Violet 28 has antiseptic properties and is used in the treatment of fungal infections and as a topical antiseptic.
Industry: It is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mécanisme D'action
The mechanism of action of Basic Violet 28 involves its interaction with cellular components. In biological staining, the dye binds to negatively charged components of the cell wall and cytoplasm, allowing for visualization under a microscope. As an antiseptic, Basic Violet 28 disrupts the cell membranes of microorganisms, leading to cell lysis and death. The dye’s interaction with DNA can also inhibit replication and transcription processes, contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Methyl Violet: Another triphenylmeth
Propriétés
Numéro CAS |
12221-74-8 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
0 |
Synonymes |
Basic Violet 28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





